molecular formula C13H15NO2 B8689208 Isopropyl 3-methyl-1h-indole-2-carboxylate

Isopropyl 3-methyl-1h-indole-2-carboxylate

Cat. No. B8689208
M. Wt: 217.26 g/mol
InChI Key: BEVNONRTFSTPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-methyl-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 3-methyl-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3-methyl-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Isopropyl 3-methyl-1h-indole-2-carboxylate

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

propan-2-yl 3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO2/c1-8(2)16-13(15)12-9(3)10-6-4-5-7-11(10)14-12/h4-8,14H,1-3H3

InChI Key

BEVNONRTFSTPJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.23 g) was added to a stirred solution of ethyl 3-formylindole-2-carboxylate (0.2 g) and 10% palladium on carbon (0.11 g) in isopropanol (45 ml). The solution was heated at reflux for 4 hours, cooled and filtered through Celite. The solution was partitioned between ethyl acetate and water. Combined organic extracts were dried (MgSO4) and concentrated in vacuo and the residue purified by column chromatography using isohexane-10% ethyl acetate as eluent to give the desired end product as a white solid (0.05 g, 25%); NMR δ (CD3SOCD3) 1.3 (d, 6H), 2.5 (s, 3H), 5.2 (m, 1H), 7.0 (m, 1H), 7.2 (m, 1H), 7.4 (m, 1H), 7.6 (d, 1H), 11.3 (bs, 1H).
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Yield
25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.